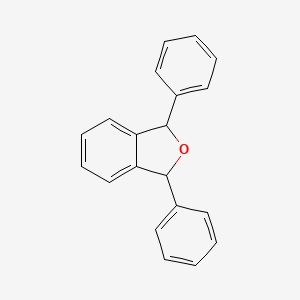

1,3-Diphenyl-1,3-dihydro-2-benzofuran

Description

Contextual Significance of Benzofuran (B130515) and Isobenzofuran (B1246724) Scaffolds in Organic Synthesis

Benzofuran and its isomer, isobenzofuran, are fundamental scaffolds in heterocyclic chemistry. These structural motifs are prevalent in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govnih.govrsc.org The benzofuran moiety is a core component of many medicinally important molecules, with derivatives showing therapeutic potential against diseases caused by bacteria, viruses, and tumors. nih.govresearchgate.netscienceopen.com Consequently, the benzofuran scaffold is an attractive target for drug development, leading to extensive research into new synthetic methodologies. rsc.org

The significance of these scaffolds in organic synthesis stems from their utility as building blocks for more complex molecular architectures. scienceopen.com Their inherent reactivity and the potential for functionalization on both the benzene (B151609) and furan (B31954) rings allow chemists to construct diverse and complex molecules. mdpi.com Benzofuran derivatives have found applications in medicinal, agricultural, and synthetic chemistry, with some compounds being developed as anticancer and antimicrobial agents. nih.govrsc.orgrsc.org The ever-increasing importance of these heterocycles continues to drive the development of innovative and efficient synthetic strategies. nih.gov

Overview of 1,3-Diphenyl-1,3-dihydro-2-benzofuran in Academic Research Literature

Academic research has extensively focused on 1,3-diphenylisobenzofuran (B146845) (the aromatic form) due to its unique combination of stability and reactivity. Unlike the parent isobenzofuran, which is highly transient, the 1,3-diphenyl derivative is a stable, crystalline solid. researchgate.netnih.gov This stability has enabled detailed structural and reactivity studies. X-ray crystallographic analysis of the compound reveals a distinct alternation between short and long carbon-carbon bonds within the ring system, which indicates a predominantly polyene character rather than a fully delocalized aromatic system. researchgate.netnih.govnih.gov

Despite its relative stability, 1,3-diphenylisobenzofuran is a highly reactive diene in Diels-Alder reactions. researchgate.netnih.gov This reactivity is a cornerstone of its application in organic synthesis, where it is frequently used to trap highly reactive or transient dienophiles, such as olefins. researchgate.net The high crystallinity of the resulting adducts facilitates their characterization. Furthermore, its reactivity is exploited in the quantitative analysis of singlet oxygen generation in biological systems. researchgate.net The compound is also noted for its interesting photophysical properties, including bright fluorescence and electroluminescence. researchgate.netnih.gov

Table 1: Physicochemical Properties of 1,3-Diphenylisobenzofuran This table is interactive. Users can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₄O | researchgate.netnih.govnist.gov |

| Molecular Weight | 270.31 g/mol | researchgate.netnih.gov |

| CAS Number | 5471-63-6 | researchgate.netnist.gov |

| Appearance | Solid | researchgate.netnih.gov |

| Synonyms | 1,3-Diphenyl-2-benzofuran, Diphenylisobenzofuran | nist.gov |

Table 2: Crystal Structure Data for 1,3-Diphenylisobenzofuran This table is interactive. Users can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.net |

| a | 12.8198 (17) Å | nih.gov |

| b | 5.5273 (8) Å | nih.gov |

| c | 19.945 (3) Å | nih.gov |

| β | 106.480 (2)° | nih.gov |

| Volume | 1355.2 (3) ų | nih.gov |

| Z | 4 | researchgate.netnih.gov |

Historical Context of Related Benzofuran and Isobenzofuran Syntheses

The history of benzofuran synthesis dates back to 1870, when Perkin first synthesized the parent ring system from coumarin. jocpr.com Since then, a multitude of synthetic methods have been developed. Classic approaches often involve the cyclization of appropriately substituted phenols. Modern synthetic chemistry has introduced a wide array of more sophisticated and efficient methods, including transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed intramolecular cyclizations of o-alkynylphenols or coupling reactions followed by annulation. nih.govmdpi.comorganic-chemistry.org These advanced catalytic strategies offer high yields and functional group tolerance. nih.gov

The synthesis of the isobenzofuran ring system has presented more significant challenges due to the inherent instability of the parent heterocycle. Early methods focused on creating stable derivatives, such as 1,3-diphenylisobenzofuran, which could then be studied. The synthesis of the dihydro derivatives, known as phthalans, has also been an area of active research. koreascience.kr Methodologies for preparing the 1,3-dihydro-2-benzofuran scaffold include the use of arylmagnesium reagents bearing an ortho-chloromethyl group, which can react with aldehydes or ketones followed by cyclization. organic-chemistry.org Other modern approaches involve enantioselective intramolecular oxa-Michael reactions and ligand-free cobalt-catalyzed reductive cyclization cascades. organic-chemistry.org These methods provide access to the saturated phthalan (B41614) core, which is also found in various biologically active compounds. koreascience.kr

Structure

2D Structure

3D Structure

Properties

CAS No. |

7111-67-3 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

1,3-diphenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |

InChI Key |

QWOOLPKXUCBAIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 1,3 Diphenyl 1,3 Dihydro 2 Benzofuran and Its Aromatic Analog

Cycloaddition Chemistry: Diels-Alder Reactivity

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings through a [4+2] cycloaddition mechanism. Within this class of reactions, isobenzofurans are distinguished by their high reactivity. wikipedia.orgrsc.org

1,3-Diphenylisobenzofuran (B146845) is recognized as one of the most reactive Diels-Alder dienes currently known. wikipedia.orgrsc.org This heightened reactivity allows it to participate in cycloadditions with a wide array of dienophiles, including those that are transient or highly unstable. wikipedia.orgresearchgate.net The reactivity of DPBF is such that it is often employed as a chemical trap for short-lived species and as a standard reagent for quantifying singlet oxygen. wikipedia.orgwikipedia.org The aromatic stabilization of the resulting [4+2] cycloadducts contributes to the favorability of these reactions, reducing the likelihood of retro-Diels-Alder processes. rsc.org While many isobenzofurans suffer from poor stability, 1,3-diphenylisobenzofuran is a kinetically stable, crystalline solid, which makes it a practical and extensively used reagent in this field. rsc.org

A significant application of 1,3-diphenylisobenzofuran's potent dienophilic character is its ability to "scavenge" or trap unstable and short-lived olefins and alkynes. wikipedia.orgwikipedia.org This capability was notably explored in the work of Georg Wittig and his research group. wikipedia.orgwikipedia.org DPBF's rapid reaction rate allows for the capture and characterization of reactive intermediates that would otherwise be difficult to isolate or observe.

Cyclohexyne is a highly strained and unstable alkyne that cannot be isolated under normal conditions. wikipedia.orgwikipedia.org 1,3-Diphenylisobenzofuran effectively traps this transient species through a Diels-Alder reaction to form a tricyclic adduct. wikipedia.orgwikipedia.org Subsequent hydrogenation and hydrogen abstraction of this adduct yield a 9,10-diphenylcyclohexenonaphthalene. wikipedia.orgwikipedia.org

Table 1: Reaction of 1,3-Diphenylisobenzofuran with Cyclohexyne

| Reactant 1 | Reactant 2 (Dienophile) | Product Type | Subsequent Products |

| 1,3-Diphenylisobenzofuran | Cyclohexyne | Tricyclic Diels-Alder Adduct | 9,10-Diphenylcyclohexenonaphthalene (after hydrogenation and hydrogen abstraction) wikipedia.orgwikipedia.org |

Similar to cyclohexyne, benzyne (B1209423) (or dehydrobenzene) is another highly reactive intermediate. 1,3-Diphenylisobenzofuran reacts readily with benzyne to produce an oxygen-bridged anthracene (B1667546) derivative in an 85% yield. wikipedia.orgwikipedia.org This adduct can be further reduced with zinc to form 9,10-diphenylanthracene (B110198) in 88% yield. wikipedia.orgwikipedia.org

Table 2: Reaction of 1,3-Diphenylisobenzofuran with Benzyne

| Reactant 1 | Reactant 2 (Dienophile) | Initial Product | Yield (%) | Subsequent Product | Yield (%) |

| 1,3-Diphenylisobenzofuran | Benzyne | Oxygen-bridged anthracene | 85 wikipedia.orgwikipedia.org | 9,10-Diphenylanthracene (after reduction with zinc) | 88 wikipedia.orgwikipedia.org |

1,3-Diphenylisobenzofuran reacts with a variety of activated dienophiles. Cyclopropenone, which is unstable above its melting point of -29 °C, reacts quantitatively with DPBF at room temperature. wikipedia.orgwikipedia.org This reaction forms a Diels-Alder adduct that is exclusively the exo isomer. wikipedia.orgwikipedia.orgacs.org

The reaction with acetylenic dienophiles is also well-documented. For instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD) reacts with 1,3-diphenylisobenzofuran to yield the corresponding adduct in 84% yield. wikipedia.org Diethyl acetylenedicarboxylate behaves similarly. wikipedia.org

Table 3: Reactions with Cyclopropenone and Acetylenedicarboxylate

| Dienophile | Reaction Conditions | Product | Yield (%) | Stereochemistry |

| Cyclopropenone | Room temperature | Diels-Alder Adduct | Quantitative wikipedia.orgwikipedia.org | Exclusively exo isomer wikipedia.orgwikipedia.org |

| Dimethyl Acetylenedicarboxylate | Not specified | Diels-Alder Adduct | 84 wikipedia.org | Not specified |

| Diethyl Acetylenedicarboxylate | Not specified | Diels-Alder Adduct | 84 wikipedia.org | Not specified |

The scope of dienophiles that react with 1,3-diphenylisobenzofuran extends to heterocyclic compounds. A notable example is its reaction with 3-sulfolene, which acts as a dienophile to form the corresponding Diels-Alder adduct. wikipedia.orgwikipedia.org

Scavenging of Unstable Dienophiles (Olefins and Alkynes)

Oxidative Transformations and Radical Chemistry

DPBF is particularly noted for its reactions with various reactive oxygen species (ROS), which underpins its use as a chemical probe in biological and chemical systems.

1,3-Diphenylisobenzofuran is highly reactive towards singlet oxygen (¹O₂). The reaction proceeds via a [4+2] cycloaddition, where DPBF acts as a diene. This cycloaddition results in the formation of an unstable endoperoxide intermediate. This endoperoxide subsequently undergoes decomposition to yield 1,2-dibenzoylbenzene (B74432), a colorless, non-fluorescent compound. dtu.dkwikipedia.org The transformation from the highly fluorescent DPBF to the non-fluorescent product is the basis for its use in quantitative assays. dtu.dk

The reaction can be initiated by a photosensitizer, such as methylene (B1212753) blue, which, upon irradiation with light of an appropriate wavelength, transfers energy to ground-state triplet oxygen to generate singlet oxygen. wikipedia.org The subsequent reaction with DPBF leads to the loss of its characteristic chromophore.

Table 1: Reaction of DPBF with Singlet Oxygen

| Reactants | Intermediate | Final Product |

|---|

The rapid and stoichiometric reaction of DPBF with singlet oxygen makes it an excellent chemical trap for the detection and quantification of this reactive species. wikipedia.org Because DPBF is a fluorescent molecule, its reaction with ¹O₂, which leads to a non-fluorescent product, can be monitored by observing the decrease in fluorescence intensity or absorbance over time. The decay in the absorbance of DPBF, typically monitored around 410-415 nm, provides a measure of the amount of singlet oxygen generated. researchgate.net

This property is widely exploited in photodynamic therapy research to measure the singlet oxygen generation efficiency of photosensitizers. wikipedia.org A key advantage of DPBF is that its final product, 1,2-dibenzoylbenzene, absorbs at wavelengths below 300 nm. This minimizes spectral interference, as most photosensitizers are excited at wavelengths in the 400-600 nm range. wikipedia.org However, it is important to note that DPBF is not entirely specific to singlet oxygen and can also react with other radicals, which can be a complicating factor in complex biological systems. dtu.dk

Beyond singlet oxygen, DPBF has also been utilized as a fluorescent probe for the detection of the superoxide (B77818) anion radical (O₂⁻). Studies have demonstrated that the fluorescence of DPBF incorporated into phospholipid liposomes is effectively quenched in the presence of a superoxide-generating system, such as xanthine/xanthine oxidase. This quenching effect was shown to be dependent on the generation of O₂⁻, as it was inhibited by the addition of superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals.

In contrast, scavengers for other reactive oxygen species like hydroxyl radicals and singlet oxygen did not prevent the fluorescence quenching induced by the xanthine/xanthine oxidase system. A good correlation was observed between the rate of DPBF fluorescence quenching and the rate of O₂⁻ generation. These findings suggest that the DPBF fluorescence quenching method can be a simple and effective tool for detecting superoxide anion radicals within the lipid layer of membranes.

Ring-Opening and Ring-Expanding Transformations

The benzofuran (B130515) core of DPBF can undergo transformations that involve the cleavage of its heterocyclic ring, providing pathways to other chemical structures.

The cleavage of the endocyclic carbon-oxygen bond in the furan (B31954) ring of benzofuran derivatives is a significant transformation in organic synthesis, offering access to functionalized phenol (B47542) derivatives. researchgate.net

Organometallic reagents, such as Grignard reagents and organolithium compounds, are known to play a crucial role in activating and cleaving C-O bonds in benzofuran and its derivatives. researchgate.net These highly nucleophilic reagents can attack the electrophilic carbons of the benzofuran ring system, initiating a ring-opening cascade. The general mechanism often involves the addition of the organometallic reagent to the furan ring, followed by elimination steps that result in the cleavage of the C-O bond.

While the ring-opening of the parent benzofuran ring system by various organometallic reagents is a documented strategy in organic synthesis, specific examples detailing the cleavage of the endocyclic C-O bond in 1,3-diphenylisobenzofuran through this method are not extensively detailed in the surveyed literature. However, the synthesis of DPBF itself involves the reaction of 3-phenylphthalide (B1295097) with the Grignard reagent, phenylmagnesium bromide, which adds to the lactone carbonyl before dehydration. wikipedia.org This demonstrates the reactivity of related structures with organometallic compounds. For the broader class of benzofurans, transition metal catalysis, particularly with nickel, has been effectively used to achieve the selective cleavage of the C–O bond in the presence of stoichiometric organometallic reagents. researchgate.net

Cleavage of Endocyclic C-O Bonds

Reductive Cleavage Mechanisms

While 1,3-Diphenylisobenzofuran (DPBF) is well-documented to undergo oxidative cleavage in the presence of various reactive oxygen species (ROS) to yield 1,2-dibenzoylbenzene, specific instances of direct reductive cleavage of the benzofuran ring itself are not extensively reported in the literature. nih.gov However, a significant reductive cleavage mechanism is observed in the context of its Diels-Alder adducts.

1,3-Diphenylisobenzofuran is a highly reactive diene that readily participates in [4+2] cycloaddition reactions with various dienophiles. wikipedia.org The resulting oxygen-bridged cycloadducts can then undergo reductive cleavage to yield polyaromatic hydrocarbons. A notable example is the reaction of DPBF with benzyne, which forms an oxygen-bridged anthracene derivative. This intermediate can be reduced with zinc, leading to the cleavage of the C-O bonds of the bridge and the formation of 9,10-diphenylanthracene. wikipedia.org

Table 1: Reductive Cleavage of a 1,3-Diphenylisobenzofuran-Benzyne Adduct

| Reactant | Reagent | Product | Yield |

| 1,3-Diphenylisobenzofuran-benzyne adduct | Zinc (Zn) | 9,10-Diphenylanthracene | 88% wikipedia.org |

This two-step process, involving a cycloaddition followed by a reductive cleavage of the oxygen bridge, serves as a powerful method for the synthesis of complex aromatic systems. wikipedia.org

Cascade Processes Involving Ring Opening

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations in which the product of one step becomes the substrate for the next. In the context of 1,3-Diphenylisobenzofuran, cascade processes are often initiated by its participation in cycloaddition reactions, leading to intermediates that subsequently undergo ring-opening and further transformations. These sequences provide efficient pathways to complex molecular architectures. wikipedia.orgbaranlab.org

A prominent example is the use of DPBF as a building block for the synthesis of polyaromatic hydrocarbons. wikipedia.org The reaction of DPBF with a dienophile, such as p-benzoquinone, initiates a cascade. This process involves a double Diels-Alder reaction, followed by acid-catalyzed dehydration (ring opening of the oxygen bridge and subsequent aromatization) to yield a pentacene (B32325) derivative. wikipedia.org

Table 2: Cascade Reaction of 1,3-Diphenylisobenzofuran with p-Benzoquinone

| Step | Reactants | Conditions | Intermediate/Product | Yield |

| 1 | 1,3-Diphenylisobenzofuran + p-Benzoquinone | Heat | Diels-Alder Adduct | Nearly quantitative wikipedia.org |

| 2 | Diels-Alder Adduct | p-Toluenesulfonic acid | Pentacene derivative | 49% wikipedia.org |

This cascade process, which involves cycloaddition and subsequent cleavage of the oxygen bridge, highlights the utility of 1,3-diphenylisobenzofuran in constructing larger aromatic systems through a controlled sequence of reactions. wikipedia.org

Skeletal Rearrangements

Based on the available scientific literature, skeletal rearrangements involving the core benzofuran structure of 1,3-Diphenyl-1,3-dihydro-2-benzofuran or its aromatic analog, 1,3-Diphenylisobenzofuran, are not a widely documented class of reactions for this specific compound. While rearrangements are a significant area of study within the broader class of benzofuran derivatives, specific research detailing such transformations for the 1,3-diphenyl substituted variant is limited.

Theoretical and Computational Investigations of 1,3 Diphenyl 1,3 Dihydro 2 Benzofuran Analogues

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become central to predicting the molecular and electronic properties of benzofuran (B130515) systems. These computational approaches allow for a detailed examination of molecular orbitals, electron distribution, and energetic landscapes, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to determine the optimized geometries, spectroscopic features, and electronic properties of 1,3-diphenylisobenzofuran (B146845) (DPBF) and its analogues. nih.govresearchgate.net For instance, integrated experimental and computational analyses of DPBF have utilized various density functionals, such as cam-B3LYP and ωB97X-D, with the 6-311+G(2d,p) basis set to accurately calculate absorption and emission wavelengths. nih.gov

These studies reveal that the electronic transitions are predominantly of a π → π* nature. nih.gov Furthermore, DFT calculations have identified two co-existing low-energy conformers (Cs and C2) for DPBF, with the Cs conformer being slightly more stable at room temperature. nih.govresearchgate.net The choice of functional and basis set is critical, with methods like cam-B3LYP/6-311+G(2d,p) showing excellent agreement with experimental photophysical data across various solvents. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com

Computational studies on isobenzofuran (B1246724) analogues demonstrate that substituents significantly influence this energy gap. beilstein-journals.org While the parent isobenzofuran has a calculated HOMO-LUMO gap of 4.05 eV, the incorporation of 1,3-diphenyl substituents in DPBF lowers the gap to 3.05 eV. beilstein-journals.org This reduction is attributed to the expanded delocalization of the π-electron system across the phenyl rings. beilstein-journals.org Isoacenofurans consistently show smaller HOMO-LUMO gaps compared to their isoelectronic acene counterparts, highlighting their potential as organic semiconductors. beilstein-journals.orgnih.gov

Regarding aromaticity, isobenzofurans are considered to have a high degree of polyene character with low resonance energy. This is reflected in the distinct alternation between short and long carbon-carbon bonds within the benzofuran core, which deviates from the uniform bond lengths seen in fully aromatic systems.

| Compound | Calculated HOMO-LUMO Gap (eV) |

|---|---|

| Naphthalene | 4.73 |

| Isobenzofuran (1) | 4.05 |

| 1,3-Diphenylisobenzofuran (2) | 3.05 |

| 1,3-Dimesitylisobenzofuran (3) | 3.65 |

Electron delocalization refers to the distribution of electron density in a molecule over several atoms. libretexts.orglibretexts.org In 1,3-diphenylisobenzofuran, the phenyl substituents at the 1 and 3 positions significantly expand the delocalization of π-electron density beyond the core isobenzofuran structure. beilstein-journals.org DFT calculations show that both the HOMO and LUMO orbital densities for DPBF are spread across the entire π-system, including the phenyl substituents. beilstein-journals.org This extensive delocalization raises the HOMO energy level and lowers the LUMO energy level compared to the parent isobenzofuran, which is directly responsible for the reduced HOMO-LUMO gap. beilstein-journals.org

This delocalization contributes to the molecule's unique photophysical properties and high reactivity as a diene in Diels-Alder reactions. nih.govbeilstein-journals.org The extra stability gained from this phenomenon is known as the delocalization energy. libretexts.orglibretexts.orgbris.ac.uk

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the most favorable reaction pathways, predict product distributions, and understand the factors controlling reaction rates. smu.edursc.org

A key aspect of mechanistic studies is the calculation of the activation energy barrier, which is the minimum energy required for a reaction to occur. faccts.de Computational methods like DFT can be used to locate the transition state structure for a given reaction and calculate its energy relative to the reactants. nih.gov

For isobenzofuran analogues, this approach has been applied to understand their participation in cycloaddition reactions. For example, in the [8+2] cycloaddition of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations identified several possible pathways. pku.edu.cn The calculations revealed that a stepwise pathway involving a [4+2] cycloaddition followed by a researchgate.netbeilstein-journals.org-vinyl shift was the most favored, with a computed activation free energy of 16.6 kcal/mol for the rate-determining step. pku.edu.cn In contrast, a direct concerted pathway was found to have a significantly higher energy barrier and was therefore excluded. pku.edu.cn Studies on the Diels-Alder reaction of isobenzofuran with ethylene (B1197577) showed an activation barrier higher than 18 kcal/mol. chemmethod.com The photophysical interaction of DPBF with singlet oxygen is explained by a small-barrier, two-step reaction pathway that proceeds through a zwitterionic intermediate. nih.govresearchgate.net

For benzofuran derivatives, thermodynamic parameters have been calculated to assess their stability and reactivity. semanticscholar.orgnih.gov For example, computed total energy and thermodynamic parameters confirmed the high stability of certain novel benzofuran structures. semanticscholar.org Calculations can also determine how these properties change with temperature. nih.gov By comparing the Gibbs free energies of different potential products, the thermodynamically favored outcome of a reaction can be predicted. For instance, in the cycloaddition of dienylisobenzofurans, the final [8+2] cycloadduct was found to be energetically favorable, confirming it as the likely product. pku.edu.cn

Conformational Analysis and Steric Effects

Theoretical and computational investigations into the conformational landscapes of 1,3-diphenyl-1,3-dihydro-2-benzofuran and its analogues have provided significant insights into their three-dimensional structures and the influence of steric interactions on their stability and properties. These studies primarily focus on the rotational degrees of freedom of the phenyl substituents at the C1 and C3 positions of the dihydrobenzofuran core.

A detailed conformational analysis of 1,3-diphenylisobenzofuran, a close analogue, has been conducted using computational methods such as Density Functional Theory (DFT). These studies have revealed the existence of two primary stable conformers, designated as C₂ and Cₛ, arising from the relative orientations of the two phenyl rings with respect to the plane of the benzofuran skeleton. The C₂ conformer possesses a twofold rotational symmetry axis, while the Cₛ conformer has a mirror plane of symmetry.

The energetic preference for one conformer over the other is subtle and can be influenced by the computational model and the surrounding environment (e.g., solvent). For instance, calculations have shown that the Cₛ conformer is slightly more stable than the C₂ conformer. This stability is attributed to a complex interplay of electronic and steric effects.

To rigorously analyze the possible conformations, relaxed potential energy surface (PES) scans are typically performed by systematically varying the dihedral angles that define the orientation of the phenyl rings. These calculations help in identifying the energy minima corresponding to stable conformers and the transition states that separate them.

The relative energies and populations of these conformers can be influenced by the solvent environment. Theoretical models often incorporate solvent effects to provide a more accurate representation of the conformational equilibrium in solution. The table below summarizes the calculated relative Gibbs free energies and Boltzmann populations for the C₂ and Cₛ conformers of 1,3-diphenylisobenzofuran in different environments.

| Environment | Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Gas Phase | C₂ | 0.33 | 30.1 |

| Cₛ | 0.00 | 69.9 | |

| Ethanol | C₂ | 0.38 | 26.9 |

| Cₛ | 0.00 | 73.1 | |

| DMSO | C₂ | 0.40 | 25.8 |

| Cₛ | 0.00 | 74.2 |

Steric effects play a crucial role in determining the preferred conformations of this compound analogues, especially when bulky substituents are introduced on the phenyl rings. The introduction of sterically demanding groups, for example, at the ortho positions of the phenyl rings, can significantly alter the rotational barriers and the equilibrium geometries of the conformers.

Computational studies on sterically congested 1,3-diarylisobenzofurans have demonstrated that bulky ortho substituents force the aryl groups to rotate out of the plane of the isobenzofuran core. This distortion from planarity is a direct consequence of steric hindrance between the substituents and the benzofuran backbone. Such non-planar conformations can have a profound impact on the electronic properties of the molecule, including the HOMO-LUMO gap.

The following table presents a conceptual overview of how different substituents on the phenyl rings might influence the conformational parameters of this compound analogues, based on general principles of steric hindrance.

| Substituent at ortho-position | Expected Effect on Phenyl Ring Dihedral Angle | Expected Effect on Rotational Barrier | Rationale |

|---|---|---|---|

| -H (unsubstituted) | Relatively small | Lower | Minimal steric hindrance allows for greater rotational freedom. |

| -CH₃ (methyl) | Increased | Higher | Moderate steric bulk increases repulsion with the benzofuran core. |

| -C(CH₃)₃ (tert-butyl) | Significantly increased | Significantly higher | Large steric hindrance forces a more twisted conformation to minimize repulsion. |

| -OCH₃ (methoxy) | Increased | Higher | Steric bulk and potential electronic effects influence the rotational profile. |

These theoretical predictions highlight the importance of steric effects in modulating the three-dimensional structure of this compound analogues. The interplay between the size and position of substituents and the inherent flexibility of the core structure dictates the conformational preferences, which in turn can influence the chemical reactivity and physical properties of these compounds.

Derivatization and Functionalization Strategies of 1,3 Diphenyl 1,3 Dihydro 2 Benzofuran Scaffolds

Introduction of Additional Substituents and Functional Groups

A significant advancement in the functionalization of the 1,3-diphenylisobenzofuran (B146845) backbone involves a versatile and regiospecific synthesis method that allows for the introduction of various functional groups. This strategy is centered around the chemoselective addition of arylmagnesium reagents to the aldehyde function of o-aroylbenzaldehydes. These precursors are readily accessible through the lead tetraacetate oxidation of N-aroylhydrazones of salicylaldehydes.

This methodology has been successfully employed to position a range of functional groups with complete regiospecificity onto the 1,3-diphenylisobenzofuran framework. The ability to introduce substituents at specific positions is critical for structure-activity relationship studies and for the development of derivatives with tailored properties.

Key research findings have demonstrated the introduction of the following functionalities:

Nitro groups: These electron-withdrawing groups can significantly influence the electronic properties of the molecule and serve as a handle for further chemical transformations.

Iodo groups: The introduction of iodine provides a site for subsequent cross-coupling reactions, enabling the attachment of a wide array of other functional moieties.

Ester functionalities: Ester groups can enhance the polarity of the molecule and can be hydrolyzed to carboxylic acids, which can then be used for conjugation or to improve water solubility.

This synthetic route provides a powerful tool for creating a library of functionalized 1,3-diphenylisobenzofuran derivatives, which is essential for exploring their potential in various scientific and technological fields. The precise control over the position of the substituents is a key advantage of this approach.

Table 1: Examples of Functionalized 1,3-Diphenylisobenzofuran Derivatives

| Functional Group Introduced | Potential Application | Reference |

|---|---|---|

| Nitro | Modulation of electronic properties, precursor for amines | researchgate.net |

| Iodo | Site for cross-coupling reactions | researchgate.net |

| Ester | Improved polarity, precursor for carboxylic acids | researchgate.net |

Synthesis of Water-Soluble Derivatives for Specific Applications

The poor water solubility of the parent 1,3-diphenylisobenzofuran limits its application in biological systems. wikipedia.org Consequently, significant effort has been directed towards the synthesis of water-soluble derivatives. These derivatives are particularly important for applications such as biological sensing and photodynamic therapy, where aqueous compatibility is a prerequisite.

One promising strategy for enhancing water solubility is the introduction of charged functional groups, such as sulfonates. Research on related isobenzofuran-1(3H)-ones has demonstrated that sulfonation can be achieved under photocatalysis through the insertion of sulfur dioxide. rsc.orgfigshare.com This approach suggests a viable pathway for producing sulfonated 1,3-diphenylisobenzofuran derivatives, which would exhibit significantly improved aqueous solubility due to the ionic nature of the sulfonate group.

Another widely adopted method for increasing the water solubility of organic molecules is conjugation with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.comreading.ac.ukunige.ch This technique involves attaching PEG chains to the molecule of interest. The resulting PEGylated conjugate benefits from the high water solubility of the PEG polymer. This strategy can be applied to the 1,3-diphenylisobenzofuran scaffold by first introducing a functional handle, such as a hydroxyl or carboxyl group, which can then be used for covalent attachment of a PEG chain.

While the development of water-soluble derivatives of 1,3-diphenylisobenzofuran for biological systems has been noted, specific synthetic details for this exact scaffold remain an area of active development. wikipedia.org The general principles of introducing charged groups or hydrophilic polymers, however, provide a clear roadmap for achieving this goal.

Table 2: Strategies for Synthesizing Water-Soluble 1,3-Diphenylisobenzofuran Derivatives

| Strategy | Functional Group | Rationale |

|---|---|---|

| Introduction of Ionic Groups | Sulfonate (-SO₃⁻) | Increases polarity and aqueous solubility. |

| Polymer Conjugation | Polyethylene Glycol (PEG) | Imparts the high water solubility of the polymer to the molecule. |

Development of Chiral Dihydrobenzofuran Derivatives

The development of chiral dihydrobenzofuran derivatives is of great interest due to the stereospecific nature of many biological interactions. rsc.org The synthesis of enantiomerically pure or enriched compounds allows for the investigation of the differential activity of stereoisomers and is crucial for the development of selective therapeutic agents.

While the direct asymmetric synthesis of 1,3-diphenyl-1,3-dihydro-2-benzofuran has not been extensively detailed, significant progress has been made in the enantioselective synthesis of related chiral 2,3-dihydrobenzofurans. These methodologies provide valuable insights and potential strategies that could be adapted for the target scaffold.

One successful approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, an enantioselective intramolecular oxa-Michael reaction of enones containing benzylic alcohols has been achieved using a cinchona squaramide-based organocatalyst. organic-chemistry.org This reaction yields corresponding 1,3-dihydroisobenzofuranyl derivatives in high yields and with high enantioselectivities. organic-chemistry.org

Another powerful strategy is the use of chiral phosphoric acid catalysts. These catalysts have been shown to be effective in the asymmetric construction of various heterocyclic compounds, including 1,3-dioxanes, through cascade reactions. rsc.org The application of such catalysts to the synthesis of 1,3-diaryl-1,3-dihydro-2-benzofurans could provide a direct route to chiral products.

Furthermore, biocatalytic strategies are emerging as a highly effective method for the diastereo- and enantioselective synthesis of dihydrobenzofurans. Engineered myoglobins, for example, have been used for the cyclopropanation of benzofurans to construct stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity. rochester.edu

These examples from the broader field of dihydrobenzofuran synthesis highlight the potential for developing synthetic routes to chiral this compound derivatives through the use of chiral organocatalysts, chiral metal complexes, or biocatalysts.

Table 3: Catalytic Approaches for the Synthesis of Chiral Dihydrobenzofuran Derivatives

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Cinchona Squaramide Organocatalyst | Intramolecular oxa-Michael reaction | High yields and enantioselectivities. organic-chemistry.org |

| Chiral Phosphoric Acid | Cascade reactions | Potential for asymmetric construction of the dihydrobenzofuran ring. rsc.org |

| Engineered Myoglobins (Biocatalyst) | Cyclopropanation | High diastereo- and enantioselectivity. rochester.edu |

Advanced Applications in Chemical Research and Materials Science

Molecular Building Blocks for Complex Polyaromatic Systems

1,3-Diphenylisobenzofuran (B146845) serves as a highly reactive diene, making it an exceptional building block for the synthesis of complex polyaromatic hydrocarbons (PAHs). wikipedia.orgresearchgate.net PAHs are a class of organic compounds consisting of two or more fused benzene (B151609) rings and are of interest as precursors to materials like graphite. wikipedia.orgresearchgate.net The reactivity of DPBF in Diels-Alder reactions allows for the construction of larger, intricate aromatic systems.

A notable example is the reaction of 1,3-diphenylisobenzofuran with acenaphthylene. When heated, these two compounds react quantitatively to produce 7,12-diphenylbenzo[k]fluoranthene. wikipedia.org Similarly, DPBF reacts with the unstable intermediate benzyne (B1209423) (dehydrobenzene) to form an oxygen-bridged anthracene (B1667546) derivative in high yield, which can then be reduced to 9,10-diphenylanthracene (B110198). wikipedia.org These cycloaddition reactions provide a reliable pathway to synthesize a variety of polyaromatic structures that would be challenging to create through other methods. wikipedia.org

The table below summarizes key reactions where 1,3-Diphenylisobenzofuran is used as a molecular building block.

| Dienophile | Reaction Conditions | Product | Reference |

| Acenaphthylene | Heating to 160 °C | 7,12-Diphenylbenzo[k]fluoranthene | wikipedia.org |

| Benzyne | Not specified | Oxygen-bridged anthracene derivative | wikipedia.org |

| Cyclohexyne | Not specified | Tricyclic compound | wikipedia.org |

Organic Semiconductor Research (for Kinetically Stabilized Isobenzofurans)

While 1,3-diphenylisobenzofuran itself is highly reactive, the isobenzofuran (B1246724) core is a subject of interest in organic semiconductor research. nih.gov Organic semiconductors are materials that offer potential advantages over traditional inorganic semiconductors, including flexibility and lower production costs. ucsb.edu The electronic properties of isobenzofurans, particularly their HOMO-LUMO gaps, are relevant for their potential use as p-type organic semiconductors. nih.gov

The inherent instability of the isobenzofuran ring system is a significant challenge. nih.gov Research has focused on creating "kinetically stabilized" isobenzofurans. This is achieved by attaching bulky substituents to the 1 and 3 positions of the furan (B31954) ring. nih.gov For instance, synthesizing derivatives like 1,3-dimesitylisobenzofuran and 1,3-di(2',4',6'-triethylphenyl)isobenzofuran, which have sterically hindering groups, significantly reduces their reactivity compared to 1,3-diphenylisobenzofuran. nih.gov These bulky groups physically shield the most reactive carbons of the furan ring, making the molecules more persistent. nih.gov

Theoretical calculations (DFT) have shown that larger "isoacenofurans" possess smaller HOMO-LUMO gaps than their corresponding acene counterparts, which is a desirable characteristic for semiconductor materials. nih.gov The development of these stabilized isobenzofurans opens up possibilities for creating large, persistent isoacenofurans that could function as novel organic semiconductors. nih.gov

Chemical Probes and Reagents in Advanced Chemical Systems

1,3-Diphenylisobenzofuran is widely utilized as a chemical probe and reagent due to its specific reactivity, particularly with reactive oxygen species (ROS). targetmol.comglpbio.com Its fluorescent properties are central to its application in detecting and quantifying these transient and highly reactive chemical entities.

DPBF is an extremely reactive diene that excels at "scavenging" or trapping unstable and short-lived molecules, particularly dienophiles, through Diels-Alder reactions. wikipedia.org This reactivity is exploited to detect and identify transient intermediates in chemical reactions. researchgate.net

Its most prominent application as a scavenger is in the detection of singlet oxygen (¹O₂). wikipedia.org Singlet oxygen is a highly reactive form of oxygen that plays a significant role in photodynamic therapy and various chemical and biological processes. DPBF reacts specifically with singlet oxygen to form an unstable endoperoxide, which then decomposes into the non-fluorescent compound 1,2-dibenzoylbenzene (B74432). wikipedia.orgtargetmol.comglpbio.com The rate of this reaction can be monitored by the decrease in DPBF's fluorescence, allowing for the quantification of singlet oxygen generation. wikipedia.org

Beyond singlet oxygen, DPBF has been shown to react with a variety of other reactive nitrogen and oxygen species (RNOS), including hydroxyl, alkyloxy, and alkylperoxy radicals. nih.govmedchemexpress.comselleckchem.com This broad reactivity makes it a useful indicator of general oxidative stress in a system. researchgate.net

The inherent fluorescence of 1,3-diphenylisobenzofuran is key to its use as a chemical probe. It exhibits a characteristic orange-yellow fluorescence in solution. wikipedia.org When it reacts with a target analyte, such as a reactive oxygen species, it is converted into a non-fluorescent product. This "turn-off" fluorescent response provides a clear signal for detection. researchgate.net

For many years, DPBF was primarily used as a probe for singlet oxygen. nih.govresearchgate.net However, more recent research has demonstrated its high selectivity for detecting hydrogen peroxide (H₂O₂). nih.govresearchgate.net While most reactive oxygen and nitrogen species (like peroxynitrite anion, superoxide (B77818) anion, and hypochlorite (B82951) anion) react with DPBF to form 1,2-dibenzoylbenzene (DBB), hydrogen peroxide uniquely transforms it into 9-hydroxyanthracen-10(9H)-one (oxanthrone). nih.govresearchgate.net

This specific reaction pathway with H₂O₂ allows for its selective detection and quantification, even in the presence of other reactive species. nih.govmedchemexpress.com A linear relationship exists between the decrease in DPBF's fluorescence intensity and the concentration of hydrogen peroxide, with a limit of detection reported to be 88 µM. nih.gov This makes DPBF a valuable tool for studying biological systems and other environments where hydrogen peroxide is a key signaling molecule or byproduct. nih.gov

The table below details the reactivity of 1,3-Diphenylisobenzofuran with various reactive species and the resulting products.

| Reactive Species | Product | Detection Method | Reference |

| Singlet Oxygen (¹O₂) | 1,2-Dibenzoylbenzene | Fluorescence Quenching | wikipedia.orgtargetmol.com |

| Hydrogen Peroxide (H₂O₂) | 9-hydroxyanthracen-10(9H)-one (oxanthrone) | Fluorescence Quenching | nih.govresearchgate.net |

| Peroxynitrite anion | 1,2-Dibenzoylbenzene | Fluorescence Quenching | nih.govresearchgate.net |

| Superoxide anion | 1,2-Dibenzoylbenzene | Fluorescence Quenching | nih.govresearchgate.net |

| Hydroxyl, alkyloxy, alkylperoxy radicals | 1,2-Dibenzoylbenzene | Fluorescence Quenching | nih.govmedchemexpress.com |

Intermediates in the Synthesis of Diverse Organic Molecules

Beyond its role in building polyaromatic systems, 1,3-diphenyl-1,3-dihydro-2-benzofuran and its isobenzofuran form are valuable intermediates in the synthesis of a broader range of organic molecules. The synthesis of the benzofuran (B130515) core itself is an active area of research due to its prevalence in biologically active natural products and pharmaceuticals. nih.govrsc.org

The parent compound, 1,3-diphenylisobenzofuran, is typically synthesized from 3-phenylphthalide (B1295097). wikipedia.org This lactol precursor is dehydrated to form the final product. wikipedia.org The stability of 1,3-diphenylisobenzofuran compared to the parent isobenzofuran makes it a convenient starting material. nih.govresearchgate.net Its ability to undergo Diels-Alder reactions allows for its conversion into a wide variety of adducts, which can then be further modified. Over 60 such Diels-Alder adducts have been structurally characterized, highlighting the synthetic versatility of this compound as an intermediate. nih.govnih.gov

Q & A

Q. What strategies address challenges in scaling benzofuran synthesis?

- Methodological Answer :

- Metal-free routes : Use KF-acetic acid for desilylation to avoid Pd contamination .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20-minute Claisen-Schmidt condensations) .

- Green solvents : Glycerol or water replaces toxic solvents in cycloisomerization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.